5-bromo-3-iodo-6-nitro-1H-indazole

Physicochemical characterization Building block selection Mass spectrometry identification

5-Bromo-3-iodo-6-nitro-1H-indazole (CAS 1360974-80-6) is a triply substituted 1H-indazole bearing bromine at C5, iodine at C3, and a nitro group at C6. With a molecular formula of C7H3BrIN3O2 and a molecular weight of 367.93 g/mol , this heterocyclic building block is primarily employed as an advanced synthetic intermediate in drug discovery programs.

Molecular Formula C7H3BrIN3O2
Molecular Weight 367.93 g/mol
Cat. No. B12841567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-iodo-6-nitro-1H-indazole
Molecular FormulaC7H3BrIN3O2
Molecular Weight367.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C(NN=C21)I)Br)[N+](=O)[O-]
InChIInChI=1S/C7H3BrIN3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11)
InChIKeyVVZBHDKPVHQUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-6-nitro-1H-indazole: A Multi-Halogenated Indazole Scaffold for Sequential Cross-Coupling and Medicinal Chemistry


5-Bromo-3-iodo-6-nitro-1H-indazole (CAS 1360974-80-6) is a triply substituted 1H-indazole bearing bromine at C5, iodine at C3, and a nitro group at C6 . With a molecular formula of C7H3BrIN3O2 and a molecular weight of 367.93 g/mol , this heterocyclic building block is primarily employed as an advanced synthetic intermediate in drug discovery programs. The orthogonal reactivity of the C3 iodide (primed for Sonogashira coupling) and C5 bromide (suited for Suzuki–Miyaura coupling) permits programmable, sequential C–C bond formation, while the electron-withdrawing 6-nitro substituent modulates the electronic landscape of the indazole nucleus and can subsequently be reduced to an amine for further diversification [1][2].

Why Generically Substituting 5-Bromo-3-iodo-6-nitro-1H-indazole Can Derail a Synthetic Program


Compounds within the 5-bromo-3-iodo-6-nitro-1H-indazole class cannot be casually interchanged because the specific positioning of the halogen and nitro substituents dictates both the chemo- and regioselectivity of palladium-catalyzed cross-couplings as well as the electronic character of downstream bioisosteres [1][2]. For example, swapping the target compound for the des-nitro analog 5-bromo-3-iodo-1H-indazole (MW 322.93) eliminates the electron-deficient character conferred by the nitro group, altering oxidative addition rates at the C–X bonds. Similarly, replacing the target with 3-iodo-6-nitro-1H-indazole (MW 289.03) removes the C5 bromide handle, collapsing a sequential two-step diversification strategy into a single coupling. Positional isomers such as 4-bromo-3-iodo-6-nitro-1H-indazole or 6-bromo-3-iodo-4-nitro-1H-indazole, despite sharing the same molecular formula, relocate the reactive halogens to different ring positions, which can yield regioisomeric products with divergent biological activity [3]. The evidence presented below quantifies these differences where data are available.

Quantitative Differentiation of 5-Bromo-3-iodo-6-nitro-1H-indazole from Its Closest Analogs


Molecular Weight Differential Distinguishes the Target from Non-Nitro and Des-Halo Analogs

The target compound (MW 367.93 g mol⁻¹) is substantially heavier than both the des-nitro analog 5-bromo-3-iodo-1H-indazole (MW 322.93 g mol⁻¹; Δ = 45.00 Da, corresponding to the nitro group) and the des-bromo analog 3-iodo-6-nitro-1H-indazole (MW 289.03 g mol⁻¹; Δ = 78.90 Da, corresponding to the bromo substituent) [1]. This mass difference is analytically significant for LC-MS or GC-MS reaction monitoring, allowing unambiguous identification of the starting material among potential dehalogenation byproducts.

Physicochemical characterization Building block selection Mass spectrometry identification

Orthogonal Halogen Reactivity Enables Programmable Sequential Cross-Coupling Not Accessible to Mono-Halogenated or Nitro-Only Analogs

The target compound possesses two chemically distinct halogen handles: an sp²‑C–I bond at C3 (high oxidative addition propensity) and an sp²‑C–Br bond at C5 (lower oxidative addition propensity). Model studies on 5-bromo-3-iodoindazole (the des-nitro analog) demonstrated that the C3 iodide undergoes selective Sonogashira coupling at 20 °C in the presence of PdCl₂(PPh₃)₂/CuI, leaving the C5 bromide intact for a subsequent Suzuki–Miyaura coupling [1][2]. This orthogonal reactivity pattern is not achievable with 5-bromo-6-nitro-1H-indazole (lacks the C3 iodide handle) or 3-iodo-6-nitro-1H-indazole (lacks the C5 bromide handle), both of which are limited to a single coupling event without additional functionalization steps .

Sequential cross-coupling Orthogonal reactivity Divergent synthesis

Kinase Inhibition Profile of the 5-Bromo-6-nitro Indazole Substructure Provides a Baseline Comparison for the Triply Substituted Target

The 5-bromo-6-nitro-1H-indazole substructure (which lacks the C3 iodide) has been profiled against a panel of kinases: it inhibits casein kinase II (CKII), cAMP-dependent protein kinase A (PKA), and mitogen-activated protein kinase 1 (MAPK1) with IC₅₀ values in the micromolar range, and demonstrates antiproliferative activity in PC3 prostate cancer cells . The target compound, bearing an additional C3 iodide, provides a vector for introducing substituents that can modulate this micromolar kinase inhibition profile, a strategy that is not available with 5-bromo-6-nitro-1H-indazole itself unless additional synthetic manipulation is performed [1].

Kinase inhibition SAR Anticancer

Positional Isomerism Profoundly Affects NOS Inhibitory Activity: C5-Br/C6-NO₂ Regiochemistry vs. C4-Br Analog

In a systematic evaluation of halo-indazoles as neuronal nitric oxide synthase (nNOS) inhibitors, introduction of bromine at the C4 position of the indazole ring produced a compound almost as potent as the reference inhibitor 7-nitroindazole (7-NI; IC₅₀ ≈ 0.9 μM against rat cerebellar NOS) [1][2]. The target compound places bromine at C5 rather than C4. Although the C5-bromo positional isomer has not been directly evaluated in the same nNOS assay, the demonstrated sensitivity of nNOS inhibition to halogen position means that the target compound and its C4-bromo positional isomer (4-bromo-3-iodo-6-nitro-1H-indazole, CAS 885519-55-1) would be expected to exhibit divergent nNOS activity profiles . Researchers targeting the nNOS pharmacophore must therefore distinguish between these regioisomers.

Nitric oxide synthase Regiochemistry Neuropharmacology

The 6-Nitro Group Enables a Bioreductive Prodrug Strategy Not Available to the Des-Nitro Analog

The 6-nitro substituent on the target compound can be selectively reduced to a 6-amino group (e.g., using H₂/Pd–C or NaBH₄ with a suitable catalyst), generating a handle for amide coupling or diazotization chemistry . More importantly, the nitro group can function as a bioreductive trigger: under hypoxic conditions characteristic of solid tumors, nitroreductase enzymes reduce the nitro group to reactive nitroso and hydroxylamine intermediates that can alkylate cellular nucleophiles [1]. The des-nitro analog 5-bromo-3-iodo-1H-indazole (CAS 459133-66-5) lacks this bioreductive capability entirely. Among nitro-bearing comparators, 3-iodo-6-nitro-1H-indazole (established as an axitinib intermediate ) retains the nitro trigger but lacks the C5 bromide for additional functionalization, whereas 5-bromo-6-nitro-1H-indazole possesses the nitro group but lacks the C3 iodide. The target compound uniquely combines all three functional elements.

Bioreduction Prodrug design Nitroreductase

Physicochemical Property Differentiation: Higher Density and Boiling Point vs. Des-Nitro and Des-Halo Analogs

Predicted physicochemical parameters differentiate the target from its closest analogs. The target compound has a predicted density of approximately 1.70 g cm⁻³ and a boiling point of approximately 480 °C (at 760 mmHg) [1]. In contrast, 3-iodo-6-nitro-1H-indazole has a reported density of 2.24 g cm⁻³ and a boiling point of 458 °C , while 5-bromo-6-nitro-1H-indazole has a density of 2.0 g cm⁻³ and a boiling point of 390 °C . These differences affect chromatographic retention behavior and distillation feasibility during purification.

Physicochemical properties Purification Process chemistry

Prioritized Research and Industrial Applications for 5-Bromo-3-iodo-6-nitro-1H-indazole


Focused Kinase Inhibitor Library Synthesis via Programmed Sequential Cross-Coupling

Hypoxia-Activated Prodrug Development with Dual Diversity Handles

Neuroscience Tool Compound Synthesis Targeting Neuronal Nitric Oxide Synthase (nNOS)

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